- Preparation of 3,4-di-substituted cyclobutene-1,2-diones as CXC-chemokine receptor ligands, United States, , ,

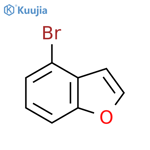

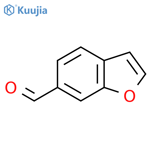

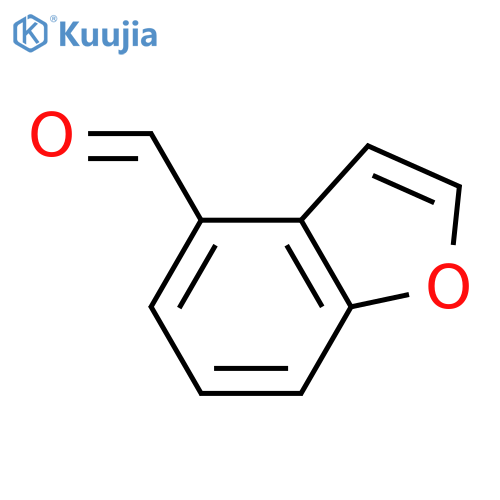

Cas no 95333-13-4 (Benzofuran-4-carbaldehyde)

Benzofuran-4-carbaldehyde structure

商品名:Benzofuran-4-carbaldehyde

Benzofuran-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Benzofurancarboxaldehyde

- Benzofuran-4-carbaldehyde

- 1-benzofuran-4-carbaldehyde

- 4-BENZOFURANCARBALDEHYDE

- benzo<b>furan-4-carbaldehyde

- benzofuran-4-carboxaldehyde

- 4-Benzofurancarboxaldehyde (9CI)

- 4-benzo[b]furancarbaldehyde

- RLBNWXQWPDJHAT-UHFFFAOYSA-N

- FCH882413

- 6526AJ

- CM10759

- MB08826

- AS06447

- SY024355

- AB0064319

- AX8267408

- 95333-13-4

- DTXSID70536129

- AKOS006302749

- MFCD10699414

- AS-32431

- DB-295243

- SCHEMBL3800012

- Z1198279472

- EN300-211280

- VDA33313

-

- MDL: MFCD10699414

- インチ: 1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H

- InChIKey: RLBNWXQWPDJHAT-UHFFFAOYSA-N

- ほほえんだ: O=CC1C2=C(OC=C2)C=CC=1

計算された属性

- せいみつぶんしりょう: 146.03700

- どういたいしつりょう: 146.036779430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 30.2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.238±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 251.5±13.0 ºC (760 Torr),

- フラッシュポイント: 110.2±12.5 ºC,

- ようかいど: 極微溶性(0.19 g/l)(25ºC)、

- PSA: 30.21000

- LogP: 2.24530

- じょうきあつ: No data available

Benzofuran-4-carbaldehyde セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Benzofuran-4-carbaldehyde 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzofuran-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM316340-1g |

1-Benzofuran-4-carbaldehyde |

95333-13-4 | 95% | 1g |

$684 | 2024-07-18 | |

| Enamine | EN300-211280-0.05g |

1-benzofuran-4-carbaldehyde |

95333-13-4 | 95% | 0.05g |

$77.0 | 2023-09-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31980-250mg |

4-Benzofurancarbaldehyde |

95333-13-4 | 97% | 250mg |

¥1689.0 | 2022-10-09 | |

| TRC | B130873-50mg |

Benzofuran-4-carbaldehyde |

95333-13-4 | 50mg |

$ 483.00 | 2023-04-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFP55-250MG |

benzofuran-4-carbaldehyde |

95333-13-4 | 95% | 250MG |

¥ 1,973.00 | 2023-04-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852134-1g |

Benzofuran-4-carbaldehyde |

95333-13-4 | ≥97% | 1g |

2,494.80 | 2021-05-17 | |

| eNovation Chemicals LLC | D693497-0.25g |

Benzofuran-4-carbaldehyde |

95333-13-4 | >97% | 0.25g |

$140 | 2024-07-20 | |

| Aaron | AR003OR5-1g |

benzofuran-4-carbaldehyde |

95333-13-4 | 97% | 1g |

$405.00 | 2025-01-22 | |

| Aaron | AR003OR5-10g |

benzofuran-4-carbaldehyde |

95333-13-4 | 97% | 10g |

$2207.00 | 2025-01-22 | |

| abcr | AB294768-250mg |

4-Benzofurancarboxaldehyde; . |

95333-13-4 | 250mg |

€262.30 | 2025-02-18 |

Benzofuran-4-carbaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt

リファレンス

- Preparation of 4-phenyl substituted tetrahydroisoquinolines and their therapeutic use to block reuptake of norepinephrine, dopamine, and serotonin for the treatment of neurological and psychological disorders, United States, , ,

合成方法 3

はんのうじょうけん

1.1 Catalysts: Acetic acid

リファレンス

- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan, Journal of the Chemical Society, 1984, (9), 1479-85

合成方法 4

はんのうじょうけん

リファレンス

- Preparation of 4-benzoheterocyclyl-1-aminocarbonylmethylpyrrolidine-3-carboxylic acid derivatives as endothelin antagonists, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -45 °C; -45 °C → -5 °C; -5 °C → -45 °C

1.2 Reagents: Potassium bisulfate Solvents: Water ; -45 °C → rt

1.2 Reagents: Potassium bisulfate Solvents: Water ; -45 °C → rt

リファレンス

- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Preparation of substituted pyrrolidine-3-carboxylic acids as endothelin antagonists, United States, , ,

合成方法 7

はんのうじょうけん

リファレンス

- Preparation of benzo-1,3-dioxolyl- and benzofuranyl-substituted pyrrolidine derivatives as endothelin antagonists., World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

リファレンス

- Preparation of pyrrolidinecarboxylic acid derivatives and analogs as endothelin antagonists, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Preparation of diaminothiadiazole dioxides and monoxides as CXC- and CC-chemokine receptor ligands, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Preparation of 3,4-di-substituted cyclobutene-1,2-diones as cxc-chemokine receptor ligands, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -45 °C

リファレンス

- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,

合成方法 12

はんのうじょうけん

1.1 Solvents: Chloroform ; rt

1.2 Reagents: Manganese oxide (MnO2) ; overnight, rt

1.2 Reagents: Manganese oxide (MnO2) ; overnight, rt

リファレンス

- Preparation of retinoid analogs that have selectivity as RXR agonists, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

リファレンス

- Preparation of 1-(carbamoylmethyl)pyrrolidine-3-carboxylates and analogs as endothelin antagonists, United States, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Preparation of 3,4-diaminocyclobutene-1,2-diones as CXC-chemokine receptor ligands, United States, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; rt → -78 °C; -78 °C; 3 h, -78 °C; -78 °C → 0 °C

1.2 Reagents: Sodium sulfate decahydrate ; 0 °C

1.2 Reagents: Sodium sulfate decahydrate ; 0 °C

リファレンス

- Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand, Organic Letters, 2022, 24(31), 5679-5683

合成方法 16

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt

リファレンス

- Preparation and use of furan-fused-4-phenyl substituted tetrahydroisoquinolines for treatment of attention deficit hyperactivity disorder (ADHD), World Intellectual Property Organization, , ,

Benzofuran-4-carbaldehyde Raw materials

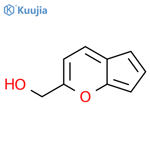

- (1-benzofuran-4-yl)methanol

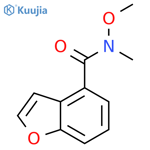

- 4-Benzofurancarboxamide, N-methoxy-N-methyl-

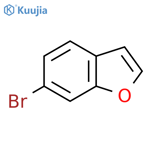

- 4-bromo-1-benzofuran

- 6-bromo-1-benzofuran

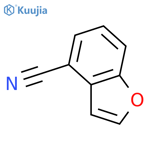

- Benzofuran-4-carbonitrile

Benzofuran-4-carbaldehyde Preparation Products

95333-13-4 (Benzofuran-4-carbaldehyde) 関連製品

- 123297-88-1(Benzofuran-6-carbaldehyde)

- 10035-16-2(1-Benzofuran-5-carbaldehyde)

- 4687-25-6(Benzofuran-3-carbaldehyde)

- 5397-82-0(Dibenzob,dfuran-2-carbaldehyde)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95333-13-4)Benzofuran-4-carbaldehyde

清らかである:99%/99%/99%

はかる:250.0mg/1.0g/5.0g

価格 ($):247.0/394.0/1183.0